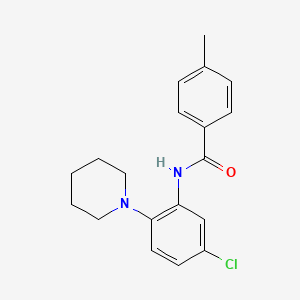

N-(5-chloro-2-piperidinophenyl)-4-methylbenzenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(5-chloro-2-piperidinophenyl)-4-fluorobenzenecarboxamide” is a chemical compound with the molecular formula C18H18ClFN2O and a molecular weight of 332.8 . It is not intended for human or veterinary use and is available for research use only.

Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the sources I found .科学的研究の応用

Synthesis and Pharmacological Properties

Benzamide derivatives, particularly 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, have been synthesized and evaluated for their effects on gastrointestinal motility. These derivatives, including benzoyl, phenylsulfonyl, and benzylsulfonyl variants, have shown the potential to accelerate gastric emptying and increase the frequency of defecation. Notably, a compound identified as 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide (13a, Y-36912) was found to be a selective 5-HT4 receptor agonist, offering a promising prokinetic profile with reduced side effects attributed to minimal 5-HT3- and dopamine D2 receptor-binding affinity. This compound, through oral administration, enhanced gastric emptying and defecation in mice, suggesting potential as a novel prokinetic agent effective for both upper and lower gastrointestinal tracts (Sonda et al., 2004).

Modification for Biological Effect Improvement

5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, the active substance in the drug Niclosamide (Phenasal), was modified to improve its biological effect. The reactions with higher amines and 1-(2-aminoethyl)-piperazine resulted in water-soluble ammonium salts while retaining pharmacophoric groups essential for antihelminthic effect. The product structure, confirmed through X-ray analysis, showed potential for enhanced pharmacological activity without nucleophilic aromatic substitution of chlorine (Galkina et al., 2014).

Metabolism of Orexin Receptor Antagonist

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is an orexin 1 and 2 receptor antagonist developed for insomnia treatment. The disposition of [14C]SB-649868 in humans indicated primary elimination through feces and a notable presence of more slowly cleared metabolites, as evidenced by the longer half-life of plasma radioactivity compared to unchanged SB-649868. The principal circulating components were SB-649868 and an unusual hemiaminal metabolite, suggesting extensive metabolism primarily via oxidation of the benzofuran ring (Renzulli et al., 2011).

Glycine Transporter 1 Inhibition

The identification of 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n) as a potent glycine transporter 1 (GlyT1) inhibitor highlighted the potential of specific structural modifications for improving drug-like properties and central nervous system activity. This compound exhibited potent GlyT1 inhibitory activity, favorable pharmacokinetics, and increased cerebrospinal fluid concentration of glycine in rats (Yamamoto et al., 2016).

Safety and Hazards

This compound is not intended for human or veterinary use and should be used for research purposes only.

特性

IUPAC Name |

N-(5-chloro-2-piperidin-1-ylphenyl)-4-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O/c1-14-5-7-15(8-6-14)19(23)21-17-13-16(20)9-10-18(17)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHJLURKESLXDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-piperidinophenyl)-4-methylbenzenecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(1H-indol-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2417726.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2417728.png)

![tert-Butyl 3-(furan-3-yl)-6-(hydroxymethyl)-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2417731.png)

![1-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}piperidine](/img/structure/B2417732.png)

![3-(7-methoxybenzofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2417737.png)

![9-(3-chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2417741.png)

![2-chloro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2417748.png)